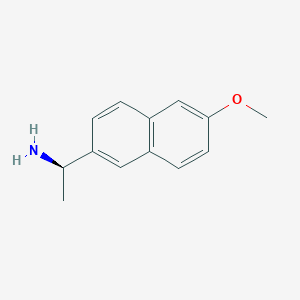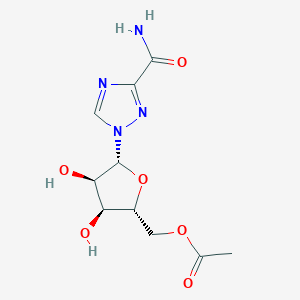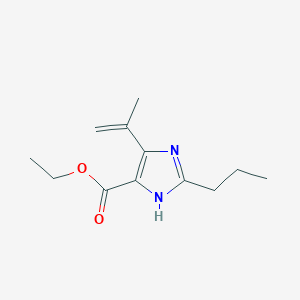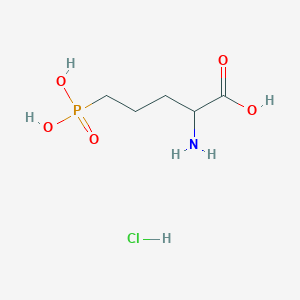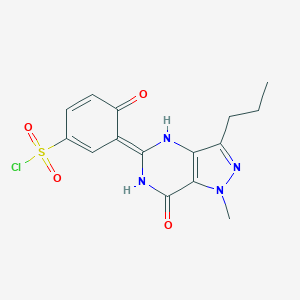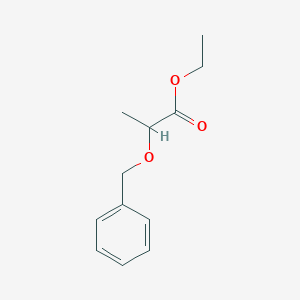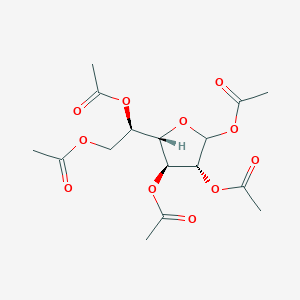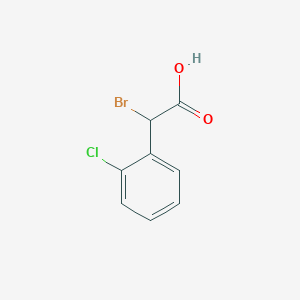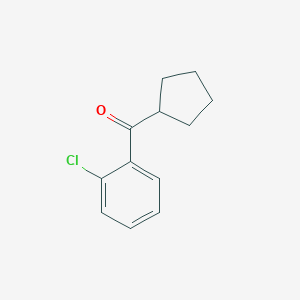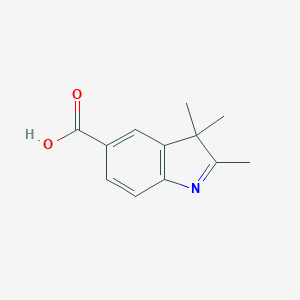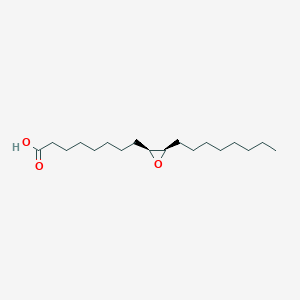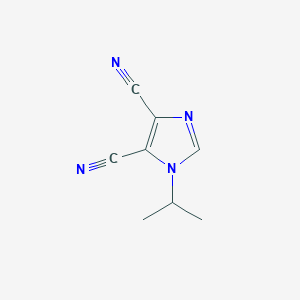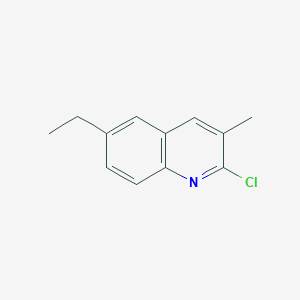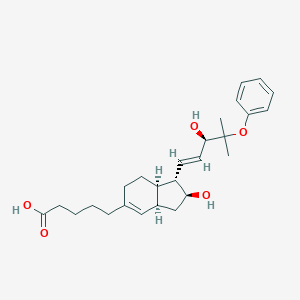
Homoisocarbacyclin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homoisocarbacyclin is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic analog of prostacyclin, a naturally occurring substance in the body that plays a vital role in regulating blood vessel function.
Mécanisme D'action
Homoisocarbacyclin works by activating the prostacyclin receptor, which is present on the surface of cells lining blood vessels. This activation leads to the production of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a crucial role in regulating blood vessel function. The increase in cAMP levels leads to the relaxation of blood vessels, which helps to improve blood flow and reduce blood pressure.
Effets Biochimiques Et Physiologiques
Homoisocarbacyclin has several biochemical and physiological effects, including the relaxation of blood vessels, inhibition of platelet aggregation, and reduction of inflammation. These effects are essential in the treatment of cardiovascular disease, as they can help to improve blood flow, prevent blood clots, and reduce the risk of heart attack and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using homoisocarbacyclin in lab experiments is its specificity. Homoisocarbacyclin targets the prostacyclin receptor, which is present on the surface of cells lining blood vessels. This specificity means that researchers can study the effects of homoisocarbacyclin on blood vessel function without affecting other systems in the body. However, one limitation of using homoisocarbacyclin in lab experiments is its high cost. The synthesis of homoisocarbacyclin is challenging and requires a high level of expertise, which makes it a costly compound to produce.
Orientations Futures
There are several future directions for research on homoisocarbacyclin. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of homoisocarbacyclin's potential therapeutic applications in other disease areas, such as cancer and diabetes. Additionally, researchers may explore the use of homoisocarbacyclin in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, homoisocarbacyclin is a synthetic analog of prostacyclin that has shown promise in the treatment of cardiovascular disease. Its mechanism of action involves the activation of the prostacyclin receptor, leading to the production of cAMP and the relaxation of blood vessels. Homoisocarbacyclin has several biochemical and physiological effects, including the inhibition of platelet aggregation and the reduction of inflammation. While there are limitations to using homoisocarbacyclin in lab experiments, its specificity makes it a valuable tool for researchers studying blood vessel function. Future research may focus on the development of new synthesis methods and the investigation of homoisocarbacyclin's potential therapeutic applications in other disease areas.
Méthodes De Synthèse
The synthesis of homoisocarbacyclin involves a series of chemical reactions that convert prostacyclin into the homoisocarbacyclin analog. The process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to obtain a high yield of the final product. While the exact details of the synthesis method are beyond the scope of this paper, it is worth noting that the process is challenging and requires a high level of expertise.
Applications De Recherche Scientifique
Homoisocarbacyclin has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the use of homoisocarbacyclin as a treatment for cardiovascular disease. Studies have shown that homoisocarbacyclin can improve blood vessel function, reduce inflammation, and prevent blood clots, all of which are essential in the treatment of cardiovascular disease.
Propriétés
Numéro CAS |
130377-59-2 |
|---|---|
Nom du produit |
Homoisocarbacyclin |
Formule moléculaire |
C26H36O5 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
5-[(1S,2S,3aR,7aR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyl-4-phenoxypent-1-enyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]pentanoic acid |
InChI |
InChI=1S/C26H36O5/c1-26(2,31-20-9-4-3-5-10-20)24(28)15-14-22-21-13-12-18(8-6-7-11-25(29)30)16-19(21)17-23(22)27/h3-5,9-10,14-16,19,21-24,27-28H,6-8,11-13,17H2,1-2H3,(H,29,30)/b15-14+/t19-,21-,22+,23+,24-/m1/s1 |
Clé InChI |
APARNMGVZWWLMV-ZEYCUZRTSA-N |
SMILES isomérique |
CC(C)([C@@H](/C=C/[C@H]1[C@@H]2CCC(=C[C@@H]2C[C@@H]1O)CCCCC(=O)O)O)OC3=CC=CC=C3 |
SMILES |
CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCCCC(=O)O)O)OC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCCCC(=O)O)O)OC3=CC=CC=C3 |
Synonymes |
homoisocarbacyclin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



